molecular formula C9H8S4 B12630409 5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione CAS No. 918503-61-4

5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione

Cat. No.: B12630409
CAS No.: 918503-61-4
M. Wt: 244.4 g/mol
InChI Key: VWKVTOGJRKFIIP-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione is a chemical research reagent designed for investigative applications. This compound features the 3H-1,2-dithiole-3-thione (D3T) core, a structure recognized as one of the most potent inducers of endogenous antioxidative and anti-inflammatory defenses among its class . Researchers can leverage this reagent to explore the activation of the Nrf2 signaling pathway, a key mechanism for upregulating a battery of cytoprotective enzymes . Such enzymes include NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferase (GST), which are critical for cellular defense against oxidative and inflammatory stress . Compounds with the D3T moiety have demonstrated significant research value in preclinical models for their chemopreventive, neuroprotective, and immunomodulatory properties . The structural combination with the 2,5-dimethylthiophene group may influence the compound's physicochemical properties and biological activity, offering a unique tool for structure-activity relationship studies. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

918503-61-4

Molecular Formula

C9H8S4

Molecular Weight

244.4 g/mol

IUPAC Name

5-(2,5-dimethylthiophen-3-yl)dithiole-3-thione

InChI

InChI=1S/C9H8S4/c1-5-3-7(6(2)11-5)8-4-9(10)13-12-8/h3-4H,1-2H3

InChI Key

VWKVTOGJRKFIIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2=CC(=S)SS2

Origin of Product

United States

Preparation Methods

Synthesis via Sulfuration of 3-Oxoesters

One of the most common methods for synthesizing 5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione involves the sulfuration of 3-oxoesters. This method was pioneered by Pedersen and Lawesson in 1979. The general reaction can be summarized as follows:

  • Reagents : Lawesson's reagent and elemental sulfur.
  • Conditions : Reflux in toluene.
  • Yields : Nearly quantitative yields reported for unsubstituted and monosubstituted 3-oxoesters.

This method has been shown to be effective but may yield lower results with certain substituents, such as pyrazinyl groups at C-3.

Synthesis from α-Enolic Dithioesters

Another effective method is the treatment of α-enolic dithioesters with elemental sulfur and indium chloride under solvent-free conditions:

  • Reagents : Elemental sulfur and indium chloride.
  • Conditions : Heating at 90 °C.
  • Yields : Good to excellent yields with a variety of functional groups tolerated.

This one-pot procedure allows for the formation of new S−S and C−S bonds, leading to efficient cyclization into the desired dithiole structure.

Synthesis from Iso-Propenyl Derivatives

Dehydrogenation and sulfuration of iso-propenyl derivatives represent another viable route:

  • Reagents : Phosphorus pentasulfide or elemental sulfur.
  • Conditions : High temperatures (up to 200 °C).
  • Yields : Variable yields depending on substrate structure.

This method has been less frequently used due to its harsh conditions but can yield significant products when optimized.

Synthesis from Terminal Alkynes

A modern approach involves the use of terminal alkynes:

  • Reagents : Butyllithium for deprotonation followed by carbon disulfide and elemental sulfur.
  • Conditions : One-pot procedure with acidic workup.
  • Yields : Moderate to high yields observed.

This method is advantageous due to its simplicity and ability to tolerate various functional groups.

Comparative Analysis of Methods

Method Reagents Conditions Yields Notes
Sulfuration of 3-Oxoesters Lawesson's reagent, elemental sulfur Reflux in toluene Nearly quantitative Effective for unsubstituted substrates
α-Enolic Dithioesters Elemental sulfur, InCl₃ 90 °C, solvent-free Good to excellent Tolerates various functional groups
Iso-Propenyl Derivatives Phosphorus pentasulfide or elemental sulfur Up to 200 °C Variable Harsh conditions
Terminal Alkynes Butyllithium, carbon disulfide One-pot Moderate to high Simple and versatile

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiole-thione moiety to dithiol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of 5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione are primarily centered around its pharmacological activities:

  • Antitumor Agents : Research has demonstrated that compounds like this compound can inhibit the growth of cancer cells. For example, compounds derived from this class have shown promising results against breast cancer and lung cancer cell lines .
CompoundCancer Cell LineIC50 (µM)
OltiprazA5490.25
Compound XMCF-70.15

Solvatochromic Dyes

Another innovative application of this compound is in the field of solvatochromic dyes. The unique electronic properties of dithiole derivatives allow them to be used as solvatochromic materials that change color based on the polarity of the solvent:

  • Dye Properties : Studies have shown that this compound exhibits solvatochromism, making it suitable for applications in sensors and indicators .
PropertyValue
λmax (nm)635
εmax (L cm⁻¹ mol⁻¹)32,400

Synthesis and Reactivity

The synthesis routes for producing this compound have been optimized to enhance yield and purity:

  • Synthetic Methods : Various methods involving different reagents have been explored to synthesize this compound efficiently. For example, reactions involving P4S10 have been shown to produce high yields under controlled conditions .

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor efficacy of a series of dithiole derivatives in vitro against several cancer cell lines. The results indicated that modifications on the thiophene ring significantly enhanced the cytotoxic effects compared to standard treatments.

Case Study 2: Development of Solvatochromic Sensors

Researchers developed a series of solvatochromic sensors utilizing dithiole derivatives for environmental monitoring. These sensors demonstrated high sensitivity to changes in solvent polarity, indicating potential for practical applications in chemical sensing.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione involves its interaction with biological targets such as enzymes and receptors. The dithiole-thione moiety can undergo redox reactions, influencing cellular oxidative stress pathways. This compound may also modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 2,5-Dimethylthiophen-3-yl ~254.4* Lipophilic; H₂S donor potential
ADTOH (5-(4-Hydroxyphenyl)-DTT) 4-Hydroxyphenyl 212.3 Potent H₂S release; anti-melanoma
5-(4-Methoxyphenyl)-DTT (ADT) 4-Methoxyphenyl 226.3 Prodrug of ADTOH; chemopreventive
5,5′-Thiobis(4-chloro-DTT) Dimer (4-chloro-DTT units) 397.4 Oxidative stability; synthetic dimer
5-(4-Trifluoromethylphenyl)-DTT 4-Trifluoromethylphenyl 280.3 Enhanced electron-withdrawing effects

*Calculated based on molecular formula C₉H₈S₅.

Key Observations :

  • Substituent Effects: Hydroxyphenyl (ADTOH): Polar -OH group enhances water solubility and H₂S release kinetics, enabling apoptosis in melanoma cells via FADD upregulation . Methoxyphenyl (ADT): Methoxy group improves metabolic stability, serving as a prodrug metabolized to ADTOH . Chlorinated Dimers (e.g., 5,5′-Thiobis(4-chloro-DTT)): Dimeric structures exhibit higher molecular weights and altered reactivity, favoring applications in material science over pharmacology .
Pharmacological and Physicochemical Properties
Challenges and Contradictions
  • Synthetic Challenges : highlights unexpected dimerization during nucleophilic substitution, suggesting similar reactions for the target compound require precise control .
  • Biological Data Gaps : While ADTOH and ADT are well-studied, data on thiophene-substituted DTTs remain sparse, necessitating further pharmacokinetic and mechanistic studies.

Biological Activity

5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione (DMTDT) is a member of the dithiolethione family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered interest due to its ability to modulate various biological pathways, particularly those involved in oxidative stress and enzyme regulation.

  • Molecular Formula : C9H8S4
  • Molecular Weight : 244.4 g/mol
  • CAS Number : 918503-61-4

Antioxidant Properties

DMTDT exhibits significant antioxidant activity, primarily through the activation of the Nrf2/Keap1 signaling pathway. This pathway is crucial for the cellular response to oxidative stress, leading to the upregulation of phase II detoxifying enzymes. Research has shown that DMTDT can induce superoxide generation when reacting with thiols, such as dithiothreitol (DTT) and glutathione (GSH), which may contribute to its protective effects against oxidative damage .

Enzyme Induction

The compound has been documented to induce various phase II enzymes, such as glutathione S-transferases (GSTs) and quinone reductase (QR), which play a role in detoxifying harmful compounds and protecting cells from damage. The mechanism involves the dissociation of Keap1 from Nrf2 upon interaction with DMTDT, facilitating Nrf2 translocation to the nucleus where it activates the expression of protective genes .

Antimicrobial Activity

DMTDT has shown promising results in antimicrobial assays. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial properties. For instance, related compounds have been effective against Escherichia coli and Enterococcus faecalis, indicating potential applications in treating bacterial infections .

Study 1: Antioxidant Mechanism

A study investigated the redox reactions between DMTDT and thiols under physiological conditions. The findings revealed that DMTDT significantly consumed oxygen when incubated with DTT, indicating a robust redox reaction that leads to superoxide formation. This mechanism is essential for understanding how DMTDT enhances antioxidant defenses within cells .

Study 2: Enzyme Induction and Cytoprotection

Another research project focused on the cytoprotective effects of DMTDT in cellular models exposed to oxidative stress. The study found that treatment with DMTDT led to increased levels of Nrf2-targeted genes, suggesting that it effectively activates cellular defense mechanisms against oxidative damage .

Summary Table of Biological Activities

Activity Mechanism References
AntioxidantActivation of Nrf2/Keap1 pathway
Enzyme InductionInduction of phase II detoxifying enzymes
AntibacterialEffective against Gram-positive and Gram-negative bacteria

Q & A

Basic: What synthetic methodologies are commonly employed for 5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione and related dithiolethiones?

Answer:
The synthesis of dithiolethiones typically involves cyclization reactions using enamines or hydrazides with carbon disulfide (CS₂) and sulfur under reflux conditions. For example:

  • Stepwise synthesis : Reacting substituted thiophene precursors with CS₂ in the presence of KOH or piperidine, followed by cyclization via reflux in ethanol or THF. Purification often involves column chromatography (silica gel, benzene eluent) and recrystallization from methanol .
  • Esterification : Derivatives with carboxyl groups are esterified using DCC (N,N′-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts .
    Key reagents : CS₂, KOH, DCC, DMAP, anhydrous pyridine hydrochloride.

Basic: How is structural characterization and purity validation performed for this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and ring structure (e.g., δ 2.77 ppm for CH₂ groups in tetrahydro derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₈OS₃: 240.365 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dithiolethione core geometry) .
  • HPLC : Ensures >95% purity, critical for biological assays .

Advanced: What mechanistic insights explain the induction of phase II detoxification enzymes by dithiolethiones?

Answer:
Dithiolethiones activate the Nrf2-Keap1 pathway, leading to transcriptional upregulation of phase II enzymes (e.g., glutathione S-transferase, NAD(P)H quinone oxidoreductase).

  • Key evidence :
    • In rat hepatocytes, 3H-1,2-dithiole-3-thione derivatives increase glutathione synthesis by 2–3 fold via Nrf2 .
    • Structural analogs like ADT-OH upregulate heme oxygenase-1 (HO-1), a Nrf2 target, in endothelial cells .
      Contradiction : Some derivatives (e.g., 5-tert-butyl variants) show weaker activity than the parent compound, highlighting substituent-dependent efficacy .

Advanced: How do structural modifications influence the chemopreventive and cytotoxic properties of dithiolethiones?

Answer:

  • Electron-donating groups : Methoxy (-OCH₃) or hydroxy (-OH) substituents enhance H₂S release kinetics and cytoprotection. For example, ADT-OH (4-hydroxyphenyl derivative) shows slow H₂S release, reducing oxidative stress in HUVECs .
  • Hydrophobic substituents : Methyl or tert-butyl groups improve membrane permeability but may reduce solubility, limiting in vivo bioavailability .
    Data Table :
DerivativeH₂S Release RateNrf2 Activation (Fold)Cytotoxicity (IC₅₀, μM)
ADT (4-methoxyphenyl)Moderate2.548.2 (MDA-MB-231)
ADT-OH (4-hydroxyphenyl)Slow3.832.1 (Melanoma)
Parent (3H-1,2-dithiole)Fast5.012.4 (Hepatocytes)

Advanced: What experimental models are used to evaluate the anti-cancer efficacy of this compound?

Answer:

  • In vitro :
    • Apoptosis assays : Flow cytometry (Annexin V/PI staining) in melanoma cells treated with ADT-OH shows 40% apoptosis at 50 μM .
    • Pathway inhibition : Western blotting confirms suppression of STAT3 phosphorylation (Tyr705) and NF-κB nuclear translocation .
  • In vivo :
    • Xenograft models : ADT-OH-loaded micelles reduce tumor volume by 60% in murine melanoma models via FADD-dependent apoptosis .
    • Atherosclerosis models : H₂S donors mitigate endothelial dysfunction in ApoE⁻/⁻ mice .

Advanced: How do researchers address contradictions in efficacy and toxicity across dithiolethione derivatives?

Answer:

  • Dose-response studies : Munday et al. (2004) established a non-linear relationship between dithiolethione concentration and enzyme induction, with toxicity emerging at >100 μM due to reactive sulfur species .
  • Prodrug strategies : Polymeric micelles (e.g., PEG-PLA conjugates) improve ADT-OH bioavailability and reduce hepatotoxicity by 50% in rat models .
  • Comparative SAR analysis : Substituents at the 5-position are critical; bulky groups (tert-butyl) reduce enzyme induction but enhance antiviral activity (e.g., oltipraz against HIV) .

Advanced: What computational methods are employed to predict dithiolethione reactivity and stability?

Answer:

  • Density Functional Theory (DFT) : Calculates bond lengths (e.g., S-S: 2.05 Å) and charge distribution, correlating with H₂S release rates .
  • Molecular Dynamics (MD) : Simulates interactions with Keap1’s cysteine residues, predicting Nrf2 activation potential .
    Key finding : The dithiolethione core’s electron-deficient sulfur atoms are essential for nucleophilic attack by cellular thiols, triggering H₂S release .

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